molecular formula C17H16ClNO2 B3847822 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B3847822
M. Wt: 301.8 g/mol
InChI Key: SVHVJNCNQRKABL-PKNBQFBNSA-N
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Description

3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methylacryloyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactionsThe final step involves the cyclization to form the pyridinone ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H,19,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHVJNCNQRKABL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
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3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
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3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
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